![molecular formula C11H13N5O3 B5727216 N-(3,4-dimethoxyphenyl)-N'-4H-1,2,4-triazol-4-ylurea](/img/structure/B5727216.png)
N-(3,4-dimethoxyphenyl)-N'-4H-1,2,4-triazol-4-ylurea
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Overview
Description
N-(3,4-dimethoxyphenyl)-N'-4H-1,2,4-triazol-4-ylurea, also known as DMFU, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. DMFU belongs to the class of triazole-based compounds, which have been found to possess various biological activities.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-N'-4H-1,2,4-triazol-4-ylurea in cancer cells is not fully understood. However, it has been suggested that N-(3,4-dimethoxyphenyl)-N'-4H-1,2,4-triazol-4-ylurea may inhibit the activity of certain enzymes involved in cell proliferation and survival, such as cyclin-dependent kinases and Akt.
Biochemical and Physiological Effects
N-(3,4-dimethoxyphenyl)-N'-4H-1,2,4-triazol-4-ylurea has been found to have various biochemical and physiological effects. In addition to its anticancer properties, N-(3,4-dimethoxyphenyl)-N'-4H-1,2,4-triazol-4-ylurea has been shown to have anti-inflammatory and antioxidant activities. N-(3,4-dimethoxyphenyl)-N'-4H-1,2,4-triazol-4-ylurea has also been found to modulate the immune system by increasing the production of certain cytokines.
Advantages and Limitations for Lab Experiments
One advantage of N-(3,4-dimethoxyphenyl)-N'-4H-1,2,4-triazol-4-ylurea in lab experiments is its relatively low toxicity compared to other anticancer agents. N-(3,4-dimethoxyphenyl)-N'-4H-1,2,4-triazol-4-ylurea has also been found to have good solubility in water, which makes it easier to work with in experiments. However, one limitation of N-(3,4-dimethoxyphenyl)-N'-4H-1,2,4-triazol-4-ylurea is its low bioavailability, which may limit its effectiveness in vivo.
Future Directions
There are several future directions for research on N-(3,4-dimethoxyphenyl)-N'-4H-1,2,4-triazol-4-ylurea. One area of interest is the development of more potent derivatives of N-(3,4-dimethoxyphenyl)-N'-4H-1,2,4-triazol-4-ylurea that may have improved anticancer properties. Another area of research is the investigation of the potential of N-(3,4-dimethoxyphenyl)-N'-4H-1,2,4-triazol-4-ylurea in combination with other anticancer agents to enhance its effectiveness. Furthermore, the potential of N-(3,4-dimethoxyphenyl)-N'-4H-1,2,4-triazol-4-ylurea as a treatment for other diseases, such as inflammatory disorders, warrants further investigation.
Synthesis Methods
N-(3,4-dimethoxyphenyl)-N'-4H-1,2,4-triazol-4-ylurea can be synthesized through a multi-step process involving the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form 3,4-dimethoxybenzohydrazide. This intermediate is then treated with triethyl orthoformate and triethylamine to yield the final product, N-(3,4-dimethoxyphenyl)-N'-4H-1,2,4-triazol-4-ylurea.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-N'-4H-1,2,4-triazol-4-ylurea has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that N-(3,4-dimethoxyphenyl)-N'-4H-1,2,4-triazol-4-ylurea inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer. N-(3,4-dimethoxyphenyl)-N'-4H-1,2,4-triazol-4-ylurea has also been found to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(1,2,4-triazol-4-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O3/c1-18-9-4-3-8(5-10(9)19-2)14-11(17)15-16-6-12-13-7-16/h3-7H,1-2H3,(H2,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWXFZRBVBYWNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NN2C=NN=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
27.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49823790 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(3,4-dimethoxyphenyl)-3-(4H-1,2,4-triazol-4-yl)urea |
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